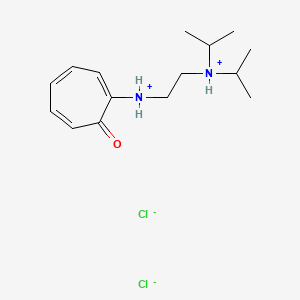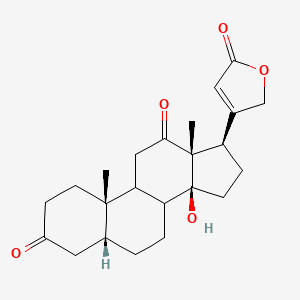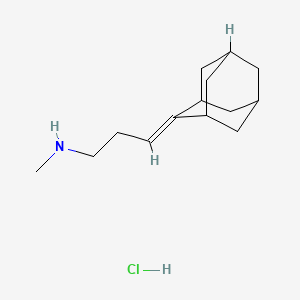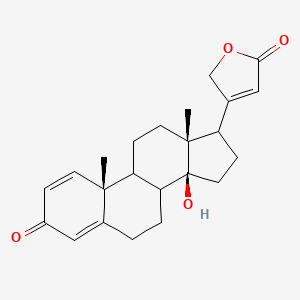
Glycyl-L-tyrosinamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-tyrosinamide acetate is a chemical compound with the molecular formula C13H19N3O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosinamide acetate typically involves the coupling of glycine and L-tyrosine. One common method is the use of aminoacyltransferase enzymes, which catalyze the formation of peptide bonds between amino acids. The reaction conditions often include a suitable pH and temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosinamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Glycyl-L-tyrosinamide acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosinamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-tyrosine: A closely related compound with similar properties and applications.
N-glycyl-L-tyrosine: Another derivative of tyrosine with comparable chemical behavior
Uniqueness
Glycyl-L-tyrosinamide acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetate counterparts .
Properties
Molecular Formula |
C13H19N3O5 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
InChI Key |
FHPNGGMTCHTRDO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


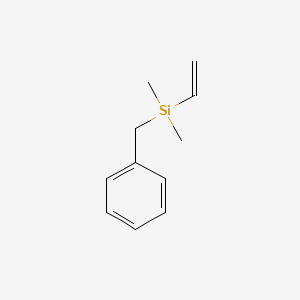

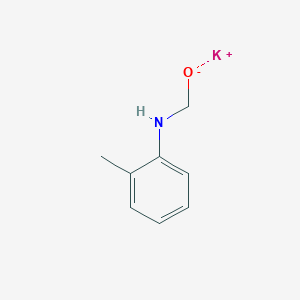
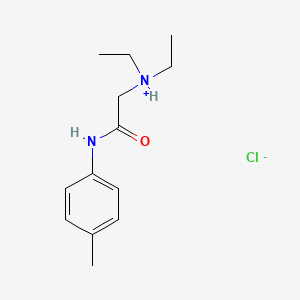

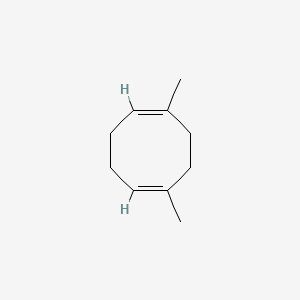
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
